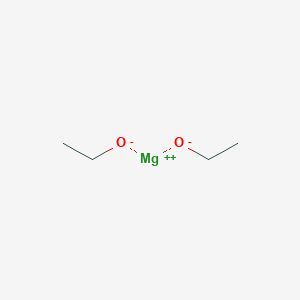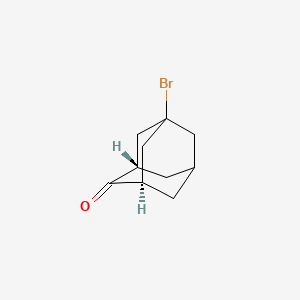
5-Bromo-2-adamantone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-adamantone is an organic compound belonging to the adamantane family. It is characterized by its unique tricyclic structure, which includes a bromine atom attached to the second carbon of the adamantane skeleton. This compound is known for its white crystalline solid form, with a melting point ranging from 200 to 202°C and a boiling point of approximately 360-361°C . It exhibits slight solubility in water and is primarily used in the synthesis of various organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-adamantone typically involves the bromination of 2-adamantanone. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the adamantane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-adamantone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-adamantanone derivatives.
Reduction Reactions: The carbonyl group in this compound can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: 2-adamantanone derivatives.
Reduction: 2-adamantanol.
Oxidation: 2-adamantanone carboxylic acid.
Applications De Recherche Scientifique
5-Bromo-2-adamantone has diverse applications in scientific research:
Mécanisme D'action
The precise mechanism of action for 5-Bromo-2-adamantone remains incompletely understood. it is postulated that the compound functions as a proton donor. By donating a proton to the substrate, this protonation reaction is believed to facilitate the formation of a wide range of organic compounds . The molecular targets and pathways involved in these reactions are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Adamantanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-adamantone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Methyl-2-adamantanol: A derivative with a methyl group, showing different chemical behavior and uses.
Uniqueness
5-Bromo-2-adamantone is unique due to its bromine substitution, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C10H13BrO |
|---|---|
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
(1R,3S)-5-bromoadamantan-2-one |
InChI |
InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6?,7-,8+,10? |
Clé InChI |
TXEWIOREYPSNRR-VZCHMASFSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)Br |
SMILES canonique |
C1C2CC3CC(C2)(CC1C3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


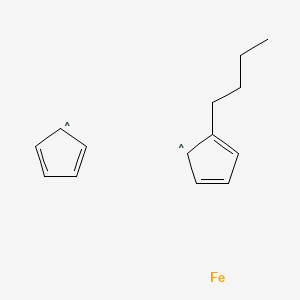
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)
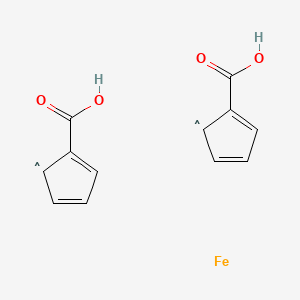





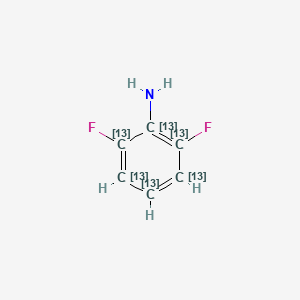

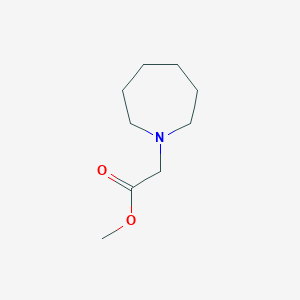
![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)

